3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrolidine with a triazolopyrazine precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazolopyrazines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it inhibits the activity of certain kinases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation . The compound’s antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine
- 3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
- 4-Oxo-pyridazinone derivatives of triazolopyrazine
Uniqueness
3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine stands out due to its unique pyrrolidine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to specific molecular targets, making it a more potent and selective compound compared to its analogs .
Properties
Molecular Formula |
C9H11N5 |
---|---|
Molecular Weight |
189.22 g/mol |
IUPAC Name |
3-pyrrolidin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C9H11N5/c1-2-7(11-3-1)9-13-12-8-6-10-4-5-14(8)9/h4-7,11H,1-3H2 |
InChI Key |
FHBAWMZDGYKJCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NN=C3N2C=CN=C3 |
Origin of Product |
United States |
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